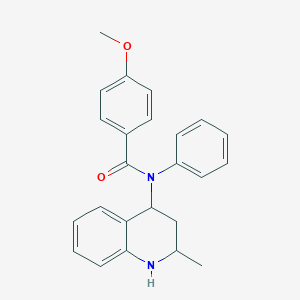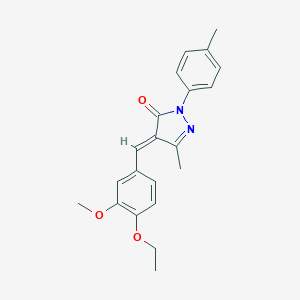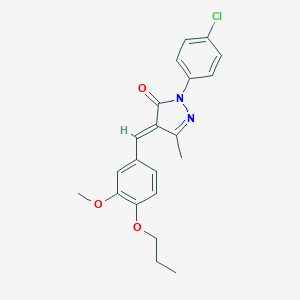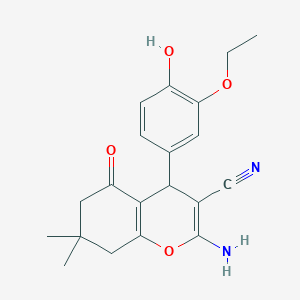![molecular formula C20H18N4O7S B406371 2-({4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid](/img/structure/B406371.png)
2-({4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a pyrimidinylsulfamoyl group attached to a phenyl ring, which is further connected to a phthalamic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-amino-2,6-dimethoxypyrimidine with sulfanilyl chloride to form the sulfonamide intermediate. This intermediate is then coupled with phthalic anhydride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure consistency and efficiency in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-({4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
2-({4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are explored for potential therapeutic applications.
Medicine: Research is conducted to investigate its potential as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-({4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and triggering downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
- N-(4-{[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-phenoxypropanamide)
Uniqueness
The presence of both the sulfonamide and phthalamic acid moieties allows for diverse chemical interactions and biological activities .
Propiedades
Fórmula molecular |
C20H18N4O7S |
|---|---|
Peso molecular |
458.4g/mol |
Nombre IUPAC |
2-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C20H18N4O7S/c1-30-17-11-16(22-20(23-17)31-2)24-32(28,29)13-9-7-12(8-10-13)21-18(25)14-5-3-4-6-15(14)19(26)27/h3-11H,1-2H3,(H,21,25)(H,26,27)(H,22,23,24) |
Clave InChI |
ITCAVNZNLXXTPZ-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)OC |
SMILES canónico |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2,4-dimethoxy(phenylsulfonyl)anilino]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B406289.png)
![2-(3,4-DIMETHOXYPHENYL)-8-ETHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE](/img/structure/B406293.png)
![Diethyl 2-[6-methoxy-2,2-dimethyl-1-(2-methylpropanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B406294.png)
![5-(2-bromophenyl)-1-(4-chlorophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B406296.png)
![5-(2,4-dichlorobenzoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B406297.png)
![6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B406298.png)
![(4Z)-2-(4-chlorophenyl)-5-methyl-4-[(4-methylphenyl)methylidene]pyrazol-3-one](/img/structure/B406299.png)

![2-[2-(2-(4-chloro-3-fluorophenyl)-4,4-dimethyl-1-thioxo-1,4-dihydroisothiazolo[5,4-c]quinolin-5(2H)-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B406301.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B406307.png)
![10-(1,3-benzodioxol-5-yl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B406309.png)

